1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

Physicochemical profiling Drug-likeness optimization Building block selection

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine (CAS 915921-29-8), also catalogued as (2,1,3-benzoxadiazol-5-ylmethyl)methylamine, is a heterocyclic benzoxadiazole (benzofurazan) derivative bearing an N-methyl secondary amine substituent at the 5-position. The compound has a molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol, computed XLogP3-AA of 0.5, topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 915921-29-8
Cat. No. B3302193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine
CAS915921-29-8
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCNCC1=CC2=NON=C2C=C1
InChIInChI=1S/C8H9N3O/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3
InChIKeyMJQBYUUVVNHZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine (CAS 915921-29-8): Procurement-Relevant Structural and Physicochemical Profile


1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine (CAS 915921-29-8), also catalogued as (2,1,3-benzoxadiazol-5-ylmethyl)methylamine, is a heterocyclic benzoxadiazole (benzofurazan) derivative bearing an N-methyl secondary amine substituent at the 5-position [1]. The compound has a molecular formula C₈H₉N₃O, molecular weight 163.18 g/mol, computed XLogP3-AA of 0.5, topological polar surface area (TPSA) of 51 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. The benzoxadiazole core functions as a strong electron-withdrawing unit [2] and serves as a recognised bioisostere of the nitro group, offering electron-withdrawing character without the liabilities associated with charged nitro functionalities . The compound is commercially available primarily as its hydrochloride salt (CAS 1262770-98-8) at purities of 95% and above from multiple vendors .

Why Generic Benzoxadiazole Substitution Cannot Replace 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine in Research Procurement


Benzoxadiazole derivatives are not interchangeable building blocks. The specific combination of the 5-position (2,1,3-benzoxadiazol-5-yl) substitution pattern and the secondary N-methylamine functionality in CAS 915921-29-8 produces a distinct physicochemical and reactivity profile compared to neighbouring analogs—including the primary amine counterpart (CAS 321330-19-2), the 4-position regioisomer (CAS 1314952-30-1), and the N,N-dimethyl variant [1]. These differences manifest in lipophilicity (ΔXLogP3 = 0.5), hydrogen-bonding capacity, TPSA, and amine nucleophilicity, all of which directly impact downstream conjugation efficiency, fluorescent labelling performance, and pharmacokinetic optimisation of derived lead compounds [1][2]. Systematic structure-property relationship studies on 2,1,3-benzoxadiazole NIR dyes further demonstrate that even a single methylation step (NH₂ → NHCH₃ → N(CH₃)₂) produces measurable, functionally consequential shifts in photophysical response and viscosity sensitivity [3]. Substituting with a generic benzoxadiazole building block—without retaining the precise N-methyl, 5-yl configuration—thus risks altering or eliminating the target property in the final conjugate or probe molecule.

Quantitative Differentiation Evidence for 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine vs. Closest Analogs


Lipophilicity and TPSA Differentiation: N-Methyl Secondary Amine vs. Primary Amine Analog (CAS 321330-19-2)

The N-methyl substitution on the target compound increases computed lipophilicity (XLogP3-AA: 0.5) relative to the primary amine comparator benzo[c][1,2,5]oxadiazol-5-ylmethanamine (CAS 321330-19-2, XLogP3-AA: 0.0), representing a ΔXLogP3 of 0.5 [1]. Concurrently, the N-methyl group reduces topological polar surface area from 64.9 Ų to 51.0 Ų (ΔTPSA = 13.9 Ų), increases molecular weight from 149.15 to 163.18 g/mol, and adds one additional rotatable bond (2 vs. 1) [1]. These differences are relevant for passive membrane permeability predictions and CNS drug-likeness profiling where TPSA < 60 Ų is a commonly applied threshold [2].

Physicochemical profiling Drug-likeness optimization Building block selection

Regioisomeric Substitution Position: 5-yl vs. 4-yl Attachment Impact on Electronic and Steric Properties

The target compound bears the aminomethyl substituent at the 5-position of the benzoxadiazole ring, whereas the regioisomer benzo[c][1,2,5]oxadiazol-4-ylmethanamine (CAS 1314952-30-1) places the amine at the 4-position [1]. The 5-position attachment positions the substituent para to the N3 atom of the oxadiazole ring, whereas 4-position substitution places it ortho to N3, altering the electronic conjugation pathway and steric environment around the reactive amine [2]. In the 2,1,3-benzoxadiazole numbering system, the 5-position (equivalent to the 5-yl substitution in the benzo[c] nomenclature) is established in patent literature as a key attachment point for constructing fluorescent polyamine conjugates and PD-L1 inhibitor series [2][3].

Regioisomer selection SAR optimization Medicinal chemistry building blocks

N-Methyl Secondary Amine vs. Primary Amine Reactivity: Implications for Conjugation Chemistry and Fluorescent Labeling

The target compound contains a secondary N-methylamine (pKa ~10-11 for alkyl secondary amines), which exhibits distinct nucleophilicity and selectivity compared to the primary amine in the des-methyl analog (CAS 321330-19-2) [1]. Secondary amines are established substrates for fluorogenic benzoxadiazole derivatization reagents; the earliest HPLC fluorescence reagent NBD-Cl was specifically noted for its effectiveness with secondary amines such as proline . In contrast, the primary amine analog may undergo different reaction kinetics and produce conjugates with altered fluorescence quantum yields [2]. A systematic study of 2,1,3-benzoxadiazole-based NIR dyes (NY1: amino, NY2: N-methylamino, NY3: N,N-dimethylamino) demonstrated that the degree of amine substitution directly modulates photophysical response, with N-methyl (NY2) providing intermediate electron-donating strength and steric effects distinct from both the unsubstituted amino (NY1) and dimethylamino (NY3) variants [3].

Amine reactivity Bioconjugation Fluorescent probe design Derivatization chemistry

Benzoxadiazole Core as a Validated Nitro Bioisostere: Class-Level Evidence for Drug Discovery Procurement

The benzoxadiazole (benzofurazan) scaffold is a well-established bioisostere of the nitro group, preserving strong electron-withdrawing character while eliminating the charged nature and metabolic toxicity liabilities associated with nitroaromatics . This bioisosteric advantage is particularly relevant for medicinal chemistry programs seeking to replace nitro-phenyl moieties in lead compounds. The target compound's benzoxadiazole core further benefits from its demonstrated utility in constructing potent PD-L1 inhibitors: a series of benzo[c][1,2,5]oxadiazole derivatives achieved IC₅₀ values as low as 1.8 nM in HTRF assays, representing a 20-fold potency improvement over the lead compound BMS-1016 [1]. While the target compound itself is a building block rather than a final bioactive molecule, the scaffold's validation in high-potency inhibitor series substantiates its procurement rationale for medicinal chemistry library synthesis.

Bioisostere replacement Lead optimization Nitro group surrogate Drug-likeness

Commercial Availability and Purity Benchmarking for Procurement Planning

The target compound is commercially available as the free base and the hydrochloride salt from multiple established vendors. Fluorochem Ltd. (UK) supplies the hydrochloride salt (Product Code F358971) at 95.0% purity with documented hazard classification . MolCore supplies the free base at ≥98% purity (NLT 98%) under ISO-certified quality systems . Leyan (China) lists the free base at 95% purity . Chemenu catalogues the compound (catalogue CM281394) at 95% purity . Pricing data from cnreagent.com indicates Fluorochem hydrochloride pricing at approximately 1,760 CNY/250 mg and 8,184 CNY/5 g . This multi-vendor availability contrasts with some structurally related benzoxadiazole building blocks (e.g., the 4-yl regioisomer) that appear to have fewer commercial sources.

Vendor comparison Purity specification Supply chain Research chemical procurement

Evidence-Backed Application Scenarios for 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine Procurement


Medicinal Chemistry Library Synthesis Targeting CNS-Penetrant Candidates

The target compound's TPSA of 51.0 Ų (below the 60 Ų CNS drug-likeness threshold) and XLogP3 of 0.5 make it a strategically selected building block for synthesizing compound libraries intended for blood-brain barrier penetration assessment [1]. This provides a measurable advantage over the primary amine analog (TPSA 64.9 Ų), whose higher polarity may limit CNS exposure of derived conjugates. Procurement of this specific N-methyl, 5-yl benzoxadiazole building block enables medicinal chemists to install a validated nitro bioisostere with favorable CNS physicochemical parameters in a single synthetic step [1].

Fluorescent Probe Development Requiring Tunable Amine Reactivity

For research groups developing fluorescent conjugates or molecular rotor probes based on the benzoxadiazole scaffold, the secondary N-methylamine offers distinct reactivity and photophysical advantages over primary amine analogs . Systematic evidence from the NY1/NY2/NY3 series demonstrates that the N-methyl substitution level (as present in this building block) provides intermediate electron-donating capability between unsubstituted amino and N,N-dimethylamino variants, enabling tunable photophysical response in viscosity-sensing and environmental-sensitivity applications [2]. The 5-yl attachment position aligns with the regiochemistry established in fluorescent polyamine conjugate patents [3].

PD-1/PD-L1 Inhibitor Lead Optimization Programs

Procurement of the benzoxadiazole 5-yl scaffold is directly supported by the demonstrated 20-fold potency enhancement achieved in the benzo[c][1,2,5]oxadiazole PD-L1 inhibitor series (compound L7 IC₅₀ = 1.8 nM vs. BMS-1016 at ~36 nM) [4]. While the target compound is a core building block rather than a final inhibitor, its procurement enables medicinal chemistry teams to elaborate the scaffold with diverse side chains following established SAR, leveraging the validated 5-yl substitution position that appears in the most potent disclosed analogs [4].

Nitro Group Replacement in Lead Compound Scaffold Hopping

For drug discovery programs seeking to replace metabolically labile or potentially genotoxic nitro-phenyl moieties, the benzoxadiazole core of the target compound provides a structurally validated bioisostere . The target compound's secondary amine handle further enables direct conjugation to carboxylic acid-containing pharmacophores via amide bond formation, facilitating rapid scaffold-hopping SAR exploration without the synthetic complexity of introducing the benzoxadiazole ring de novo. Procurement of the pre-formed building block reduces synthetic step count compared to in-house benzoxadiazole construction [1].

Quote Request

Request a Quote for 1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.